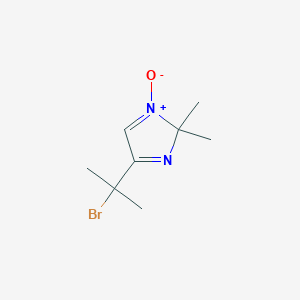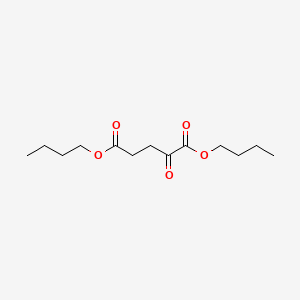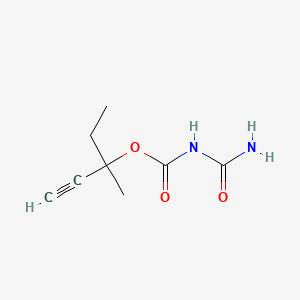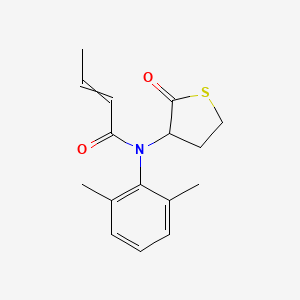![molecular formula C8H10ClN3O B14445561 [(4-Chlorophenyl)diazenyl-methylamino]methanol CAS No. 73779-14-3](/img/structure/B14445561.png)
[(4-Chlorophenyl)diazenyl-methylamino]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chlorophenyl)diazenyl-methylamino]methanol is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a 4-chlorophenyl ring and a methylamino group (-NHCH3) linked to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)diazenyl-methylamino]methanol typically involves the diazotization of 4-chloroaniline followed by coupling with a suitable methylamino derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactors where 4-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with methylamine under controlled conditions to yield this compound. The process requires careful monitoring of temperature and pH to optimize yield and purity.
化学反応の分析
Types of Reactions
[(4-Chlorophenyl)diazenyl-methylamino]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Reduction: Amines that can be further utilized in pharmaceutical synthesis.
Substitution: Various substituted derivatives with modified chemical properties.
科学的研究の応用
[(4-Chlorophenyl)diazenyl-methylamino]methanol has been explored for its applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of [(4-Chlorophenyl)diazenyl-methylamino]methanol involves its interaction with molecular targets through its diazenyl and methylamino groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with biological macromolecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- [(4-Bromophenyl)diazenyl-methylamino]methanol
- [(4-Fluorophenyl)diazenyl-methylamino]methanol
- [(4-Methylphenyl)diazenyl-methylamino]methanol
Uniqueness
[(4-Chlorophenyl)diazenyl-methylamino]methanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
特性
CAS番号 |
73779-14-3 |
|---|---|
分子式 |
C8H10ClN3O |
分子量 |
199.64 g/mol |
IUPAC名 |
[[(4-chlorophenyl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H10ClN3O/c1-12(6-13)11-10-8-4-2-7(9)3-5-8/h2-5,13H,6H2,1H3 |
InChIキー |
PGNGDKNHTJIWIO-UHFFFAOYSA-N |
正規SMILES |
CN(CO)N=NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
